molecular formula C21H21N3O B2648085 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380057-97-4

2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B2648085
CAS RN: 2380057-97-4
M. Wt: 331.419
InChI Key: PNVJNYMLLGCBBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic system and the pyrano[4,3-b]pyridine moiety. These features could potentially confer rigidity to the molecule, which can be important for interactions with biological targets .

Scientific Research Applications

Anticancer and Antidiabetic Applications

One study developed a novel series of spirothiazolidines analogs, which showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds demonstrated higher therapeutic indices as alpha-amylase inhibitor and alpha-glucosidase inhibitor compared to the antidiabetic drug Acarbose, suggesting potential applications in treating diabetes (Flefel et al., 2019).

Spectroscopic and Structural Investigations

Another research focused on the spectroscopic and structural properties of a synthetic analog with a biologically relevant 4H-pyran motif, revealing its potential pharmaceutical importance in drug discovery through molecular docking studies (Kumar et al., 2020).

Antimicrobial Activity

Research into novel quinolines with a spiro component demonstrated potent antibacterial drugs for treating respiratory tract infections, showcasing significant in vitro antibacterial activity against various pathogens, including multidrug-resistant strains (Odagiri et al., 2013).

Pharmaceutical and Biological Activity

The synthesis of new heterocyclic compounds with potential biological and pharmacological activities, such as antimicrobial activity against bacterial and fungal strains, was also explored. These compounds present a promising scaffold for the development of potent biological agents (Mohamed & Abd el-Wahab, 2019).

properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c22-11-16-8-17-12-25-7-6-19(17)23-20(16)24-13-21(14-24)9-18(10-21)15-4-2-1-3-5-15/h1-5,8,18H,6-7,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVJNYMLLGCBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CC4(C3)CC(C4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

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